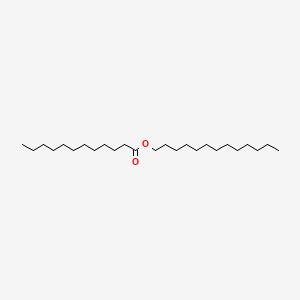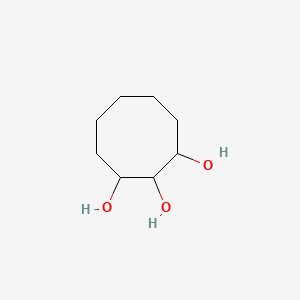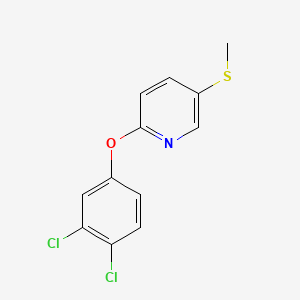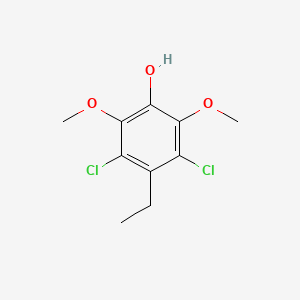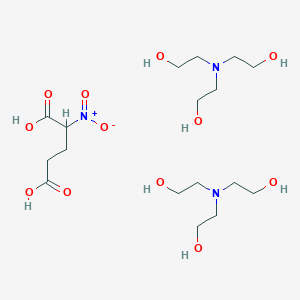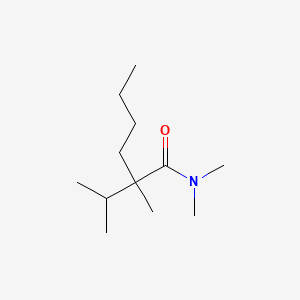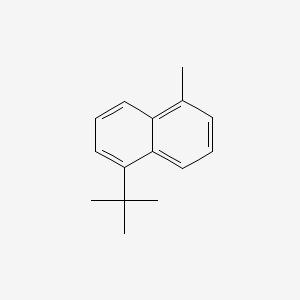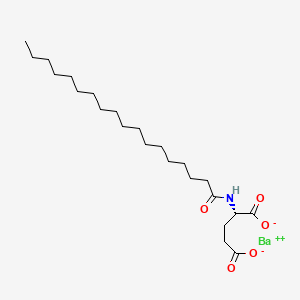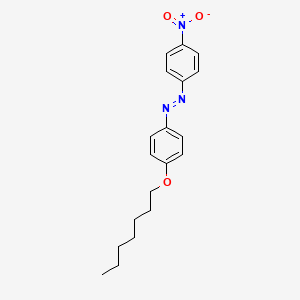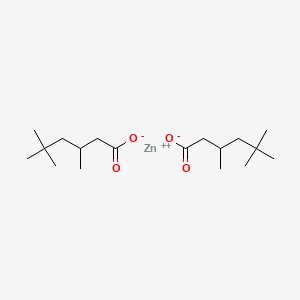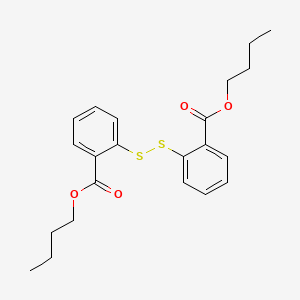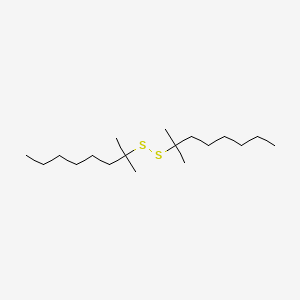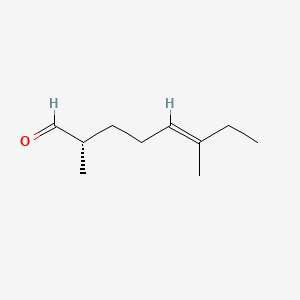
5-Octenal, 2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Octenal, 2,6-dimethyl- is an organic compound with the molecular formula C10H18O. It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinct aroma and is often found in essential oils and natural extracts. It plays a significant role in various chemical and biological processes due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 5-Octenal, 2,6-dimethyl- involves the reaction of citronellal with 3-buten-2-one in the presence of diethylaminotrimethylsilane as a catalyst. The reaction is carried out in acetonitrile and heated at reflux for an extended period. The product is then purified through distillation .
Industrial Production Methods
In industrial settings, the production of 5-Octenal, 2,6-dimethyl- can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Octenal, 2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bonds in the carbon chain can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogens or other electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,6-dimethyl-5-octenoic acid.
Reduction: Formation of 2,6-dimethyl-5-octanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Octenal, 2,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in biological processes and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of fragrances, flavors, and other consumer products
Mechanism of Action
The mechanism of action of 5-Octenal, 2,6-dimethyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity underlies its biological activity, including its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-2,6-octadienal: Known for its strong acaricidal and repellent activities.
2,4-Octadienal: Exhibits potent acaricidal activity.
2-Octenal: Known for its use in flavor and fragrance industries
Uniqueness
5-Octenal, 2,6-dimethyl- stands out due to its specific structural features, such as the presence of both methyl groups and the aldehyde functionality. These features contribute to its unique reactivity and biological activity, making it a valuable compound in various applications.
Properties
CAS No. |
72845-35-3 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(E,2S)-2,6-dimethyloct-5-enal |
InChI |
InChI=1S/C10H18O/c1-4-9(2)6-5-7-10(3)8-11/h6,8,10H,4-5,7H2,1-3H3/b9-6+/t10-/m0/s1 |
InChI Key |
RMPKHUJAYKUKPH-ZKXNXJMVSA-N |
Isomeric SMILES |
CC/C(=C/CC[C@H](C)C=O)/C |
Canonical SMILES |
CCC(=CCCC(C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


